molecular formula C26H34O6 B2820289 Atlantinone A CAS No. 1229025-12-0

Atlantinone A

Cat. No.: B2820289
CAS No.: 1229025-12-0
M. Wt: 442.552
InChI Key: LISLGICORSJAKO-UHFFFAOYSA-N
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Description

Atlantinone A: is a complex organic compound with a molecular formula of C26H34O6 and a molecular weight of 442.552 g/mol This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acid, epoxy, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atlantinone A involves multiple steps, starting from readily available steroidal precursors. The key steps typically include:

    Oxidation: Introduction of the epoxy group through oxidation reactions.

    Hydroxylation: Addition of hydroxyl groups at specific positions.

    Esterification: Formation of the methyl ester group through esterification reactions.

The reaction conditions often involve the use of strong oxidizing agents, acidic or basic catalysts, and controlled temperatures to ensure the selective formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Atlantinone A can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the existing functional groups.

    Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Acidic or basic catalysts such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Atlantinone A has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Atlantinone A involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Androsta-1,4-diene-3,17-dione: Another steroidal compound with similar structural features.

    Androsta-5,16-diene-3β-ol: Shares the androsta framework but differs in functional groups.

    Androsta-4,9(11)-diene-3,17-dione: Similar steroidal structure with different functional groups.

Uniqueness

Atlantinone A is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

methyl 6-hydroxy-4,5,7,10,14,14-hexamethyl-8,17-dioxo-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadeca-3,6-diene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O6/c1-13-12-16-23(5,26(21(30)31-7)19(28)14(2)18(27)24(13,26)6)10-8-15-22(3,4)17-9-11-25(15,16)20(29)32-17/h12,15-17,27H,8-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIBRQVYYFOBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3C24CCC(C3(C)C)OC4=O)(C5(C1(C(=C(C5=O)C)O)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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